molecular formula C12H21O4- B3056798 monooctyl succinate CAS No. 74295-86-6

monooctyl succinate

Cat. No.: B3056798
CAS No.: 74295-86-6
M. Wt: 229.29 g/mol
InChI Key: CKNYEUXAXWTAPK-UHFFFAOYSA-M
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Description

“Butanedioic acid, monooctyl ester” is a chemical compound. It is an ester derivative of butanedioic acid, also known as succinic acid . Succinic acid is a dicarboxylic acid that plays multiple biological roles as a metabolic intermediate .


Synthesis Analysis

The synthesis of esters like “Butanedioic acid, monooctyl ester” can be achieved through esterification. This process involves reacting a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . For instance, succinic acid can be esterified with methanol to yield dimethyl succinate .


Molecular Structure Analysis

The molecular structure of “Butanedioic acid, monooctyl ester” can be represented by its IUPAC Standard InChI: InChI=1S/C5H8O4/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H,6,7) . This indicates that the compound has a molecular weight of 132.1146 and consists of 5 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms .


Chemical Reactions Analysis

Esters like “Butanedioic acid, monooctyl ester” can undergo various chemical reactions. One common reaction is hydrolysis, where the ester is converted back into a carboxylic acid and an alcohol in the presence of water .

Scientific Research Applications

Antibacterial Applications

  • Novel Antibacterial Diterpenoids : A study identified novel labdane-type diterpenoids, including butanedioic acid mono[(13S)‐13‐hydroxylabda‐8(17),14‐dien‐19‐yl] ester, from Larix chinensis. These compounds showed significant in vitro inhibition of Staphylococcus aureus and S. epidermidis, highlighting their potential as antibacterial agents (Xue et al., 2004).

Renewable Esters and Solvents

  • Esterification of Succinic Acid : Research explored the esterification of succinic acid with alcohols to create renewable esters, such as Butanedioic acid esters, which have applications as fuel additives and solvents (Umrigar et al., 2022).

Monoesterification Process

  • Monoesterification Reaction Study : A study carried out the monoesterification reaction between butanedioic acid and methanol, optimizing the process conditions for effective monoesterification (Wen-zhou, 2013).

Conformational Changes in Chemistry

  • Conformational Changes Study : An investigation used vicinal proton-proton NMR couplings to estimate changes in conformational equilibria for butanedioic acid in different pH environments (Lit et al., 1993).

Polymer Science

  • Synthesis of Poly(ester-anhydrides) : A study on the synthesis of poly(ester-anhydrides) from different polyester precursors, including butanedioic acid, highlighted the importance of these materials in the development of biodegradable plastics (Korhonen et al., 2004).

Environmental Science

  • Production of C-14 Levulinate Ester : Research focused on producing C-14 Levulinate ester of 2,3-butanediol from sugar fermentation liquors, showcasing the application in renewable energy and biofuel additives (Mukesh et al., 2020).

Mechanism of Action

The mechanism of ester formation involves the reaction of a carboxylic acid with an alcohol, facilitated by an acid catalyst. The reaction is reversible, and to drive the reaction towards the formation of the ester, the ester is often distilled off as soon as it forms .

Future Directions

The future directions for “Butanedioic acid, monooctyl ester” and similar compounds could involve their use in the synthesis of bio-derived materials. For instance, succinic acid esters are being explored for their potential as renewable esters for use as fuel additives and solvents . Additionally, research is ongoing into environmentally friendly routes for the synthesis of bio-derived compounds from succinic acid .

Properties

IUPAC Name

4-octoxy-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNYEUXAXWTAPK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21O4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622885
Record name 4-(Octyloxy)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74295-86-6
Record name 4-(Octyloxy)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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